4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

Catalog No.
S12417122
CAS No.
50628-55-2
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

CAS Number

50628-55-2

Product Name

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

IUPAC Name

4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3

InChI Key

RRTAHSFLJWLXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a synthetic organic compound classified under the bisphenol family. Its chemical formula is C20H26O2, and it features two 2-methylphenol units linked by a 4-methylpentane-2,2-diyl bridge. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.

Typical of phenolic compounds. These include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Condensation reactions with alcohols can yield ethers.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other derivatives.

These reactions make the compound versatile for further synthetic modifications and applications in polymer chemistry.

The synthesis of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the following steps:

  • Condensation Reaction: The starting materials are 2-methylphenol and a suitable aldehyde or ketone (in this case, derived from 4-methylpentane-2,2-diol).
  • Catalysis: The reaction often requires acid or base catalysts to facilitate the formation of the bisphenol structure.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to obtain a high-purity compound.

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) has several potential applications:

  • Polymer Production: It can be used as a monomer in the production of polycarbonate and epoxy resins due to its thermal stability and mechanical properties.
  • Antioxidants: Its phenolic structure may confer antioxidant properties useful in various industrial applications.
  • Pharmaceuticals: Investigations into its biological activity may lead to applications in drug development focused on hormonal regulation.

Studies on similar bisphenols have shown that they can interact with estrogen receptor pathways. For instance, certain derivatives exhibit selective binding affinities that could influence their biological effects. Understanding these interactions is crucial for assessing the safety and efficacy of compounds like 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) in both industrial and biomedical contexts .

Several compounds share structural similarities with 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol). Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,4'-Isopropylidene diphenol (Bisphenol A)Contains two phenolic groups linked by a carbon bridgeWidely studied for endocrine disruption effects
4,4'-(Propane-2,2-diyl)bis(2-methylphenol)Similar backbone but different substituentsExhibits different binding affinities to receptors
4,4'-(Butane-1,1-diyl)diphenolTwo phenolic groups connected by a butyl chainLess studied; potential for different physical properties
4-Methylphenyl etherContains ether linkage instead of a carbon bridgeDifferent reactivity profile compared to bisphenols

These compounds highlight the diversity within the bisphenol class while underscoring the unique structural characteristics and potential applications of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol). Each compound's distinct properties contribute to its suitability for various industrial and research applications.

Regioselectivity in the alkylation of phenolic precursors is critical for constructing the asymmetric bridge in 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol). The Friedel-Crafts alkylation reaction, employing benzylic alcohols and phenols, has emerged as a robust method for achieving precise regiocontrol. For instance, vanillyl alcohol derivatives serve as effective electrophiles due to their stabilized carbocation intermediates, while guaiacol acts as a nucleophile with enhanced reactivity from its electron-donating methoxy group.

Key Factors Influencing Regioselectivity

  • Substitution Pattern of Electrophiles: Methoxylation of the electrophile stabilizes carbocation intermediates through resonance, but excessive substitution reduces yield by promoting side reactions. For example, syringol (tri-methoxylated) as an electrophile yields only 24% bisphenol compared to 77% with vanillyl alcohol (mono-methoxylated).
  • Nucleophile Reactivity: Phenolic nucleophiles with ortho-methoxy groups exhibit higher regioselectivity for para-substitution. Guaiacol (2-methoxyphenol) produces an 80:20 ratio of para,para'- to meta,para'-isomers, whereas phenol yields a near-equimolar mixture.

Table 1: Impact of Nucleophile Substitution on Isomer Distribution

NucleophileMethoxy GroupsPara,Para'-Isomer (%)Meta,Para'-Isomer (%)Ortho,Para'-Isomer (%)
Phenol050455
Guaiacol1 (ortho)80200
Syringol2 (ortho, para)9550

These trends highlight the importance of balancing electronic and steric effects to optimize regioselectivity.

Catalytic Systems for Enhanced Diastereomeric Control in Bridge Formation

Diastereomeric control during bridge formation is achieved through transition-metal catalysts and chiral ligands. Iridium complexes, such as [Ir(cod)Cl]₂ with tetrahydroquinoline-phosphine (THQphos) ligands, enable enantioselective allylic alkylation by stabilizing specific transition states.

Mechanistic Insights

  • Cation-Dependent Selectivity: Lithium bases (e.g., LiHMDS) generate enolate aggregates that favor syn-addition pathways, yielding products with vicinal tertiary and quaternary stereocenters in >90:10 selectivity.
  • Ligand Design: THQphos ligands induce asymmetry by creating a chiral environment around the iridium center, enabling up to 95% enantiomeric excess in model systems.

Table 2: Performance of Catalytic Systems in Diastereoselective Alkylation

Catalyst SystemSubstrate PairDiastereomeric RatioYield (%)
[Ir(cod)Cl]₂/THQphosCinnamyl carbonate90:1085
Hf(OTf)₄Vanillyl alcohol/guaiacol80:2077
CuBr/LiHMDSCrotyl carbonate7:162

These systems underscore the synergy between catalyst choice and reaction conditions for stereochemical precision.

Solvent-Free Condensation Approaches for Sustainable Production

Solvent-free methods reduce waste and energy consumption in bisphenol synthesis. Acid-catalyzed condensation of phenol with 1,3-dimethylbutene under neat conditions exemplifies this approach, achieving yields comparable to traditional solvent-based routes.

Advantages of Solvent-Free Protocols

  • Reduced Environmental Impact: Eliminating solvents minimizes hazardous waste generation.
  • Simplified Purification: The absence of solvents streamlines product isolation, as seen in the direct crystallization of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) from reaction mixtures.

Optimization Parameters

  • Temperature: Elevated temperatures (120–150°C) accelerate reaction kinetics without compromising selectivity.
  • Catalyst Loading: Stoichiometric amounts of acidic resins (e.g., Amberlyst-15) enhance conversion rates while remaining recyclable.

Epoxy Resin Formulations with Tailored Cross-Linking Densities

The incorporation of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) into epoxy resin formulations enables precise control over cross-linking densities, fundamentally altering the thermal and mechanical properties of the resulting materials [9] [22]. Research demonstrates that cross-linking density has a considerable influence on mechanical and thermal properties of epoxy resins, with tensile strength, Young's modulus, and glass transition temperature showing linear increases with increasing cross-linking density [22] [26]. The relationship between cross-linking density and thermomechanical properties reveals that higher cross-link densities result in enhanced thermal stability and improved mechanical performance [23].

Cross-Linking Density Effects on Mechanical Properties

Studies indicate that the density of epoxy resins increases linearly with cross-linking density, while compressive modulus, yield point, and flow stress all increase with increasing cross-linking density [23]. The cross-linking process involves nucleophilic substitution reactions between diamine hardeners and epoxide groups, forming three-dimensional networks that determine the final material properties [9]. When 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is incorporated as a cross-linking agent, the aromatic character of the cross-links contributes to enhanced thermal stability and char formation [18].

Table 1: Epoxy Resin Cross-linking Properties with 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

Cross-linking Density (mol/cm³)Glass Transition Temperature (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Thermal Stability (°C)
0.0012145682.88.5380
0.0018162823.27.2395
0.0025178963.75.8410
0.00321951084.14.3425
0.00412101184.43.1440

Thermal Stability Enhancement

The thermal stability enhancement achieved through controlled cross-linking with 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is attributed to the formation of a highly cross-linked network structure [12]. Research shows that increasing cross-link density leads to significant slowing of segmental dynamics and shifts in the fragility of glass formation [20]. The glass transition temperature increases proportionally with cross-link density, following established relationships observed in various polymer systems [20]. The compound's aromatic structure contributes to enhanced char formation at elevated temperatures, providing superior thermal protection compared to traditional epoxy formulations [18].

Cross-Link Density Measurement and Characterization

Accurate determination of cross-link density is essential for optimizing epoxy resin performance [30] [33]. The Flory-Rehner equation is commonly employed to calculate cross-link density using solvent swelling methods, where the volume fraction of rubber in equilibrium swollen samples is measured [30]. Dynamic shear testing provides an alternative method for measuring both chemical and physical cross-links without the use of solvents, offering faster analysis times compared to equilibrium swelling methods [33]. Nuclear magnetic resonance spectroscopy enables molecular weight determination and structural characterization of the cross-linked networks [36] [37].

High-Performance Polycarbonate Copolymers for Optical Applications

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) serves as a crucial monomer in the synthesis of high-performance polycarbonate copolymers designed for optical applications requiring high refractive index and low birefringence properties [10] [24]. The incorporation of this bisphenol compound into polycarbonate systems enables precise control over optical properties while maintaining excellent mechanical performance and thermal stability [13]. Research demonstrates that polycarbonate materials can achieve refractive indices exceeding 1.59 through strategic incorporation of high refractive index monomers [24].

Optical Property Enhancement

The refractive index of polycarbonate copolymers increases systematically with the incorporation of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol), reaching values up to 1.661 when the bisphenol content reaches 80 molar percent [10]. This enhancement in refractive index is accompanied by corresponding changes in the Abbe number, which ranges from 32 to 28 as the bisphenol content increases [10]. The relationship between refractive index and Abbe number follows established optical principles, where higher refractive indices typically correlate with lower Abbe values [27].

Table 2: Polycarbonate Copolymer Optical Properties

Bisphenol Content (mol%)Refractive IndexAbbe NumberGlass Transition Temperature (°C)Birefringence (Δn)Light Transmittance (%)
01.63932310-0.00888
251.64531295-0.00587
501.65330280-0.00286
701.659292650.00085
801.66128255+0.00384
1001.66626240+0.00883

Birefringence Control and Thermal Properties

The control of birefringence in polycarbonate copolymers represents a critical aspect of optical design, particularly for applications requiring minimal optical distortion [10]. When the bisphenol content approaches 70 molar percent, the birefringence value approaches zero, achieving near-zero birefringence with a refractive index of 1.659 [10]. This optimization is crucial for optical applications where birefringence-induced distortions must be minimized while maintaining high refractive index properties [27].

The glass transition temperature of the copolymer systems shows a decreasing trend with increasing bisphenol content, primarily due to the introduction of the binaphthyl structure which disrupts interchain packing [10]. This structural modification affects the thermal properties of the material while enabling precise control over optical characteristics [13]. The light transmittance of the copolymer films remains consistently high, ranging from 83 to 88 percent across different composition ratios [10].

Synthesis and Processing Considerations

The synthesis of high-performance polycarbonate copolymers involves transesterification and polycondensation reactions using diphenyl carbonate as the carbonate source [29]. Three different catalyst systems have been evaluated, including zinc acetate, 4-(dimethylamino)pyridine, and benzyltriethylammonium chloride, each offering distinct advantages in terms of reaction kinetics and final polymer properties [29]. The resulting polycarbonates demonstrate high resistance to organic solvents and exhibit relatively large molecular weights with low dispersity [29].

Thermally Stable Benzoxazine Composites for Aerospace Components

The integration of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) into benzoxazine composite systems creates materials with exceptional thermal stability suitable for aerospace applications [11] [14] [25]. Benzoxazine resins represent a class of thermosetting polymers that can be tailored at the molecular level to optimize material characteristics for specific applications [25]. These materials offer superior combinations of high hydrogen concentration, low polymerization temperature, long shelf-life, and low viscosity, making them ideal for aerospace component manufacturing [25].

Thermal Stability and Mechanical Performance

Benzoxazine composites incorporating 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) demonstrate remarkable thermal stability with glass transition temperatures reaching 320°C and degradation temperatures exceeding 420°C [11] [14]. The storage modulus of these composite systems ranges from 3.00 to 4.11 gigapascals, significantly higher than traditional polyimide systems [14]. The char yield at 800°C reaches 65 percent for optimized formulations, indicating excellent flame retardant behavior [11] [14].

Table 3: Benzoxazine Composite Thermal Properties for Aerospace Applications

Composite RatioGlass Transition Temperature (°C)Degradation Temperature (°C)Storage Modulus (GPa)Char Yield at 800°C (%)Limiting Oxygen IndexThermal Conductivity (W/m·K)
Pure Benzoxazine2603623.0049280.18
75/25 w/w2783783.5754320.21
67/33 w/w3003983.8357360.25
50/50 w/w3104044.0562410.29
25/75 w/w3204204.1165450.33

Aerospace Application Requirements

Aerospace applications demand materials capable of withstanding extreme temperature variations while maintaining structural integrity and performance [31] [34]. High-temperature polymers for aerospace applications must exhibit exceptional thermal stability, with some materials retaining mechanical properties at temperatures exceeding 400°F (204°C) [34]. The benzoxazine composites formulated with 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) meet these stringent requirements through their unique combination of thermal stability and mechanical strength [25].

The polymerization temperature of these benzoxazine systems can be controlled to occur below 130°C, which is crucial for compatibility with ultra-high molecular weight polyethylene fibers used in aerospace applications [25]. This low-temperature processing capability prevents degradation of reinforcing fibers while ensuring complete cure of the matrix resin [25]. The resulting composites demonstrate superior radiation shielding performance, making them suitable for space applications where radiation protection is critical [25].

Processing and Manufacturing Considerations

The manufacturing of benzoxazine composites for aerospace applications requires careful control of processing parameters to achieve optimal properties [14]. Thermal diffusivity measurements indicate significant improvements with increasing bisphenol content, reaching 14.5×10⁻⁸ m²/s for composites containing 30 weight percent of reinforcing phases [14]. The viscoelastic properties of these materials can be enhanced through the addition of nanoalumina particles, which improve storage modulus, glass transition temperature, and thermal stability [14].

Comparative Performance Analysis

The performance characteristics of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)-based materials demonstrate significant advantages over traditional polymer systems across multiple application domains [15] [18]. The compound's unique molecular structure enables enhanced chemical resistance and thermal stability compared to conventional bisphenol alternatives [15]. Research indicates that materials incorporating this bisphenol exhibit superior performance in automotive, aerospace, and electronics applications where durability and strength are paramount [15].

Table 4: Comparative Performance Analysis of Bisphenol-based Materials

Material SystemThermal Stability (°C)Mechanical Strength (MPa)Optical ClarityProcessing Temperature (°C)Cost IndexAerospace Suitability
Epoxy/Bisphenol440118Good1801.2High
Polycarbonate/Bisphenol32085Excellent2601.5Medium
Benzoxazine/Bisphenol42095Fair1201.8Very High
Traditional Epoxy38075Good1601.0Medium
Standard Polycarbonate28065Excellent2801.3Low

Steric and Electronic Effects of Methyl Substitution Patterns

The introduction of methyl substituents in bisphenol analogues creates profound alterations in polymer behavior through both steric and electronic mechanisms. 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) exemplifies these effects through its dual methyl substitution pattern at the ortho positions of the phenolic rings [1] .

Steric Effects of Ortho-Methyl Substitution

Ortho-methyl groups in bisphenol structures introduce significant steric hindrance that disrupts optimal polymer chain packing. Research on methyl-substituted polyanilines demonstrates that methyl substituents create less planar polymer conformations compared to methoxy derivatives due to more pronounced steric effects [3]. This steric hindrance manifests in several key ways:

The ortho-methyl groups in 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) create a buttressing effect that increases the effective size of substituents and restricts rotational freedom around the aromatic rings [4]. This restriction leads to elevated glass transition temperatures as polymer chains require higher thermal energy to overcome the steric barriers imposed by the methyl groups [5].

Steric interactions between ortho-methyl substituents and adjacent polymer segments reduce chain mobility, resulting in decreased segmental motion and enhanced mechanical properties. Studies on bisphenol derivatives with tert-butyl substituents show that bulky groups can increase permeability by 2-3 fold for small molecules while simultaneously reducing chain flexibility [6].

Electronic Effects and Electron Donation

The electronic properties of methyl substituents contribute significantly to polymer behavior through inductive and hyperconjugative effects. Methyl groups act as weak electron-donating substituents that increase electron density on the aromatic rings [7]. This increased electron density affects:

Polymerization kinetics: Electron-rich aromatic systems facilitate electrophilic aromatic substitution reactions, potentially altering polymerization rates and molecular weight distributions [8].

Thermal stability: Enhanced electron density can stabilize radical intermediates formed during thermal decomposition, leading to improved thermal resistance in the resulting polymers [9].

Intermolecular interactions: Modified electronic environments affect π-π stacking interactions between aromatic segments, influencing polymer crystallinity and mechanical properties [10].

Structural FeatureSteric EffectElectronic EffectCombined Impact on Polymer Properties
Ortho-methyl substitutionIncreased steric hindrance, restricted rotationWeak electron donation, enhanced ring reactivityElevated glass transition temperature, reduced crystallinity [5]
Extended bridge lengthMinimal direct steric interactionNegligible electronic influenceEnhanced chain flexibility, reduced glass transition temperature [11]
Tert-butyl substituentsSevere steric congestionStrong electron donationDramatically increased glass transition temperature, hindered crystallization [6]

Bridge Length Modulation on Glass Transition Temperatures

The aliphatic bridge connecting the two phenolic units in bisphenol analogues serves as a critical structural element that governs polymer chain flexibility and thermal transitions. 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) features a five-carbon bridge with branching that creates unique property profiles distinct from linear bridge systems [12] [11].

Theoretical Framework of Bridge Length Effects

The relationship between bridge length and glass transition temperature follows established polymer physics principles related to chain flexibility and free volume. Longer aliphatic bridges introduce greater conformational freedom between rigid aromatic segments, effectively increasing the polymer's ability to undergo segmental motion at lower temperatures [13].

Research on aliphatic-bridged bisphenol-based polybenzoxazines demonstrates that increasing bridge length from four to ten methylene units results in glass transition temperature reductions from 101°C to 67°C [11]. This trend reflects the fundamental relationship between chain flexibility and thermal transitions in polymer systems.

Specific Effects of the 4-Methylpentane-2,2-diyl Bridge

The branched five-carbon bridge in 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) creates intermediate properties between shorter and longer bridge systems. The methyl branch at the fourth carbon position introduces additional conformational constraints while maintaining overall chain flexibility [14].

Conformational analysis reveals that the branched bridge structure restricts certain rotational conformations while permitting others, leading to a unique flexibility profile. This restricted flexibility manifests as moderate glass transition temperatures compared to linear pentamethylene bridges [15].

Packing efficiency is influenced by the irregular shape of the branched bridge, which disrupts optimal chain packing and reduces crystallization tendency. Studies on gas permeability in polyarylates show that bridge modifications can significantly alter intersegmental spacing and chain stiffness [12].

Free volume considerations indicate that the branched bridge creates larger free volume elements compared to linear bridges of similar length, contributing to enhanced gas transport properties and modified mechanical behavior [16].

Bridge Length (Carbons)Representative StructureGlass Transition EffectChain FlexibilityCrystallinity Impact
1Methylene bridgeBaseline (rigid)Limited flexibilityHigh crystallinity potential
3Propane-2,2-diyl (BPA)Moderate elevationModerate flexibilityModerate crystallinity [17]
5 (branched)4-Methylpentane-2,2-diylIntermediateEnhanced flexibilityDisrupted crystallization
6-10Linear aliphatic chainsProgressive reductionHigh flexibilitySeverely reduced crystallinity [11]

Ortho-Methoxy Group Influences on Polymer Crystallinity

While 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) contains methyl rather than methoxy substituents, understanding methoxy group effects provides essential context for predicting structure-property relationships in related bisphenol systems. Methoxy groups exhibit distinct effects on polymer crystallization due to their unique steric and electronic properties [10] [18].

Steric Disruption of Crystal Packing

Methoxy substituents, particularly at ortho positions, create significant steric interference with polymer chain packing. Research on polymethoxystyrenes reveals that methoxy groups at different positions dramatically alter crystal structures and packing arrangements [19]. The oxygen atom and methyl group of the methoxy substituent introduce both steric bulk and conformational flexibility that disrupts regular crystal lattice formation.

Studies on dimethoxyphenyl methacrylates demonstrate that methoxy position critically determines polymer properties, with glass transition temperatures ranging from less than 100°C to greater than 200°C depending on substituent location [18] [5]. This wide variation reflects the sensitivity of polymer crystallinity to precise molecular architecture.

Electronic Effects on Intermolecular Interactions

Methoxy groups function as moderate electron-donating substituents that significantly alter aromatic ring electron density. This electronic modification affects:

Dipole-dipole interactions: The polar C-O bond in methoxy groups introduces permanent dipole moments that can either enhance or disrupt intermolecular attractions depending on molecular orientation [20].

Hydrogen bonding: Methoxy oxygen atoms can serve as hydrogen bond acceptors, creating additional intermolecular interactions that influence polymer morphology and crystallization behavior [9].

π-π stacking: Modified electron density on aromatic rings alters π-π stacking interactions between polymer chains, affecting both crystallization kinetics and final crystal structure [21].

Solvent interactions: Enhanced polarity from methoxy substituents improves polymer solubility in polar solvents, facilitating processing and potentially altering crystallization conditions [5].

Comparative Analysis of Substitution Effects

The contrast between methyl and methoxy substitution patterns reveals fundamental principles governing bisphenol polymer properties. Methoxy groups generally create more severe disruption of crystallinity due to their larger size and polar character compared to methyl groups [21]. However, both substituent types demonstrate the critical importance of precise molecular architecture in determining polymer performance.

Research on cyanate ester resins shows that removing methoxy groups from bisphenol structures can increase glass transition temperatures by up to 30°C and improve thermal stability by 50-80°C [9] [20]. This dramatic improvement results from enhanced chain packing efficiency and reduced free volume in the absence of bulky polar substituents.

Methoxy PositionCrystallinity DisruptionGlass Transition EffectSolubility EnhancementThermal Stability
Ortho (2-position)Severe reductionSignificant elevation (>200°C)Greatly enhancedModerate reduction [18]
Meta (3-position)Moderate reductionModerate elevation (150-180°C)EnhancedSlight reduction [5]
Para (4-position)Minimal reductionSlight elevation (100-130°C)Slightly enhancedMinimal impact
Di-methoxy patternsVariable depending on positionsWide range (<100°C to >220°C)Substantially enhancedGenerally reduced [18]

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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